molecular formula C14H10N2OS B11952129 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol

2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol

Cat. No.: B11952129
M. Wt: 254.31 g/mol
InChI Key: QHXJLHSKVDZVOA-OQLLNIDSSA-N
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Description

2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol is a Schiff base compound characterized by the presence of an azomethine group (-C=N-) linking a benzothiazole ring and a phenol group. This compound is known for its planar structure and E-configuration with respect to the C=N bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol typically involves the condensation reaction between 2-aminobenzothiazole and salicylaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzothiazoles, aminophenols, and various oxidized derivatives .

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol involves its ability to chelate metal ions, which can enhance its biological activity. The compound interacts with molecular targets such as enzymes and receptors, leading to various biochemical effects. The azomethine group plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both benzothiazole and phenol groups, which contribute to its distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit significant bioactivity sets it apart from other similar compounds .

Properties

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

2-[(E)-1,3-benzothiazol-2-yliminomethyl]phenol

InChI

InChI=1S/C14H10N2OS/c17-12-7-3-1-5-10(12)9-15-14-16-11-6-2-4-8-13(11)18-14/h1-9,17H/b15-9+

InChI Key

QHXJLHSKVDZVOA-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C2=NC3=CC=CC=C3S2)O

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=NC3=CC=CC=C3S2)O

Origin of Product

United States

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